
4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a triazole ring, and a pyrimidine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylbenzyl chloride with piperazine to form 4-(3-methylbenzyl)piperazine. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, yielding 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)pyrimidine. Finally, the triazole ring is introduced through a cyclization reaction with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for various applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- 4-(4-((2-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Uniqueness
The presence of the 3-methylbenzyl group in 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine distinguishes it from similar compounds. This structural variation can influence its chemical reactivity, biological activity, and overall properties, making it a unique compound for specific applications .
Biological Activity
The compound 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, including its potential as an antibacterial agent, enzyme inhibitor, and antitumor compound.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O3S with a molecular weight of 398.5 g/mol . Its structure comprises a piperazine ring, a pyrimidine moiety, and a triazole group, which are known to contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C20H22N4O3S |
Molecular Weight | 398.5 g/mol |
Structure | Chemical Structure |
Antibacterial Activity
Research indicates that compounds with similar structural features often exhibit antibacterial properties. A study on pyrazole derivatives reported significant antibacterial activity against various strains, including Salmonella typhi and Escherichia coli . The sulfonyl group in the compound may enhance its interaction with bacterial cell walls, leading to increased efficacy.
Enzyme Inhibition
The piperazine moiety is known for its enzyme inhibitory activities. For instance, compounds containing piperazine have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease . The specific compound under discussion may also demonstrate similar enzyme inhibition profiles, potentially useful in treating conditions like Alzheimer's disease or urolithiasis.
Antitumor Activity
The incorporation of triazole and pyrimidine rings has been linked to antitumor activity in various studies. Compounds from these classes have been shown to inhibit kinases involved in cancer progression . The potential for this compound to act as an antitumor agent warrants further investigation through in vitro and in vivo studies.
Case Studies and Research Findings
Several studies have synthesized related compounds to evaluate their biological activities:
- Antifungal Activity : A series of pyrazole derivatives demonstrated notable antifungal activity against several pathogens . This suggests that the triazole component of our compound could also confer antifungal properties.
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicates that modifications to the piperazine and sulfonyl groups can significantly affect biological activity . This emphasizes the importance of optimizing these moieties for enhanced therapeutic effects.
- In Vivo Studies : In vivo studies on related piperazine derivatives have shown promising results in reducing tumor size in animal models . This highlights the potential for our compound to be developed into a therapeutic agent.
Properties
IUPAC Name |
4-[4-[(3-methylphenyl)methylsulfonyl]piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-15-3-2-4-16(9-15)11-28(26,27)24-7-5-23(6-8-24)17-10-18(21-13-20-17)25-14-19-12-22-25/h2-4,9-10,12-14H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKQYHGMHDIIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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